(R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
Description
(R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS: 1260589-87-4) is a chiral morpholine derivative characterized by a chloromethyl substituent at the 2-position and a tert-butyl carboxylate group at the 4-position of the morpholine ring. Its molecular formula is C₁₀H₁₈ClNO₃, with a molecular weight of 235.71 g/mol . This compound is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical applications, due to its reactivity as an alkylating agent. It is typically available at 95% purity, with a listed price of $511 per 1g .
Properties
CAS No. |
1260589-87-4 |
|---|---|
Molecular Formula |
C10H18ClNO3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(chloromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
LKTUWBGNUYXETD-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CCl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with thionyl chloride to introduce the chloromethyl group . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, distillation, and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are usually performed in solvents like dichloromethane or acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride.
Major Products Formed
Nucleophilic substitution: The major products are substituted morpholine derivatives.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are alcohols.
Scientific Research Applications
®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biological pathways and affect cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of (R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Analysis
Enantiomeric Differences
The (R)- and (S)-enantiomers of the chloromethyl derivative (CAS 1260589-87-4 vs. 1260611-32-2) share identical physical properties but may diverge in biological interactions. The (S)-enantiomer is priced slightly higher ($533 vs. $511 ), possibly reflecting synthetic challenges or niche demand .
Biological Activity
(R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a chloromethyl group, and a carboxylate functional group, contributing to its diverse chemical properties. Understanding its biological activity is essential for exploring its potential therapeutic applications.
- Molecular Formula : C10H18ClNO3
- Molecular Weight : 235.71 g/mol
- CAS Number : 650579-38-7
The unique structure of (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity Overview
While specific pharmacological effects of (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate are not extensively documented, compounds within the morpholine class are generally known for their diverse biological activities, including:
- Antibacterial Activity : Morpholine derivatives often exhibit significant antibacterial properties.
- Antifungal Activity : Similar compounds have shown efficacy against various fungal strains.
The biological activity of this compound suggests potential applications in treating infections or as a precursor for more complex pharmaceuticals.
Case Studies and Research Findings
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 5201202 | Contains a hydroxymethyl group instead of chloromethyl |
| Tert-butyl 4-morpholinecarboxylate | 1007-27-0 | Lacks the chloromethyl group; simpler structure |
| (S)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate | 1260589-87-4 | Enantiomeric form; differing stereochemistry |
This table illustrates how variations in functional groups and stereochemistry can influence the biological activity of morpholine derivatives.
Future Directions
Further research is necessary to elucidate the specific mechanisms by which (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate exerts its biological effects. Investigating its interactions with cellular targets and conducting in vivo studies will provide more comprehensive insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
